12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is a complex organosilicon compound It is characterized by its multiple ethoxy groups and a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane typically involves the reaction of a silicon-containing precursor with ethylene glycol derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the ethoxy groups.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form silanols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halides and acids can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Products include oxidized derivatives of the ethoxy groups.
Substitution: Substituted silanes with various functional groups.
Hydrolysis: Silanols and other hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
- 12,12-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
Uniqueness
This compound is unique due to its specific arrangement of ethoxy groups and the presence of a central silicon atom. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
85187-19-5 |
---|---|
Molekularformel |
C28H60O16Si |
Molekulargewicht |
680.9 g/mol |
IUPAC-Name |
tetrakis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] silicate |
InChI |
InChI=1S/C28H60O16Si/c1-29-5-9-33-13-17-37-21-25-41-45(42-26-22-38-18-14-34-10-6-30-2,43-27-23-39-19-15-35-11-7-31-3)44-28-24-40-20-16-36-12-8-32-4/h5-28H2,1-4H3 |
InChI-Schlüssel |
DYBLTIAFXZBWPG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCO[Si](OCCOCCOCCOC)(OCCOCCOCCOC)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.